13,6-N-Sulfinylacetamidopentacene

Catalog No.
S1923586
CAS No.
454675-76-4
M.F
C24H17NO2S
M. Wt
383.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13,6-N-Sulfinylacetamidopentacene

CAS Number

454675-76-4

Product Name

13,6-N-Sulfinylacetamidopentacene

IUPAC Name

1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone

Molecular Formula

C24H17NO2S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3

InChI Key

HIABOOSIYBUBKB-UHFFFAOYSA-N

SMILES

CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25

Canonical SMILES

CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25

,6-N-Sulfinylacetamidopentacene: A Soluble Precursor for Organic Electronics

13,6-N-Sulfinylacetamidopentacene (NSFAAP) is a valuable compound in scientific research due to its properties as a soluble precursor to pentacene. Pentacene itself is a highly desirable material for organic electronics applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its exceptional charge transport characteristics []. However, pentacene suffers from a major drawback: it is highly insoluble in common organic solvents, making it difficult to process and integrate into devices.

Overcoming Pentacene's Insufficiency with NSFAAP

NSFAAP serves as a clever solution to pentacene's insolubility issue. Scientists designed NSFAAP with a bulky functional group attached to the pentacene core. This bulky group significantly enhances NSFAAP's solubility in organic solvents without compromising the core properties of pentacene []. This improved solubility allows researchers to easily process NSFAAP into thin films, a crucial step in device fabrication for organic electronics.

Chemical Transformation: From NSFAAP to Pentacene

A key advantage of NSFAAP is its ability to undergo a chemical transformation into pentacene. Under specific conditions, typically involving heat or exposure to a Lewis acid catalyst, the bulky group attached to NSFAAP cleaves off, revealing the underlying pentacene molecule []. This transformation allows researchers to achieve the desired properties of pentacene for organic electronics applications while leveraging the processing advantages of the soluble NSFAAP precursor.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H251 (100%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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